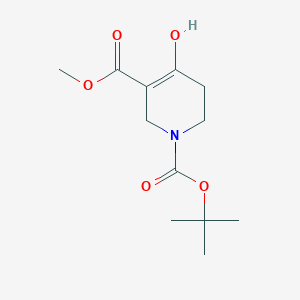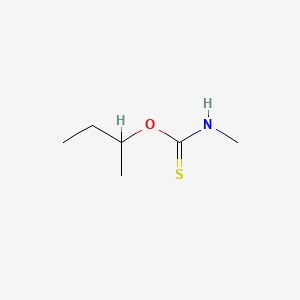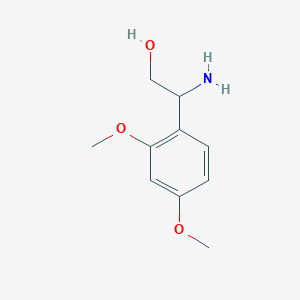
N-Benzyloxycarbonyl-O-benzoylAspartame-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl-O-benzoylaspartam-d5 ist ein Derivat von Aspartam, einem weit verbreiteten künstlichen Süßstoff. Diese Verbindung ist mit Deuterium (d5) markiert, was sie für verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie und Biologie, nützlich macht. Das Vorhandensein der Benzyloxycarbonyl (Cbz) und Benzoylgruppen verleiht dem Molekül zusätzliche Stabilität und Funktionalität, was es zu einem wertvollen Werkzeug für die Untersuchung von Stoffwechselwegen und Reaktionsmechanismen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyloxycarbonyl-O-benzoylaspartam-d5 beinhaltet typischerweise den Schutz von Amino- und Hydroxylgruppen unter Verwendung von Benzyloxycarbonyl- bzw. Benzoylgruppen. Die N-Benzyloxycarbonylgruppe kann durch Reaktion von Benzylchlorformiat mit der Aminogruppe in Gegenwart einer schwachen Base bei Raumtemperatur eingeführt werden . Die O-Benzoylgruppe kann unter Verwendung von Benzoylchlorid in Gegenwart einer Base wie Triethylamin eingeführt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Benzyloxycarbonyl-O-benzoylaspartam-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung deuterierter Reagenzien ist für die Markierung der Verbindung mit Deuterium unerlässlich.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 typically involves the protection of amino and hydroxyl groups using benzyloxycarbonyl and benzoyl groups, respectively. The N-benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with the amino group in the presence of a mild base at room temperature . The O-benzoyl group can be introduced using benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential for labeling the compound with deuterium.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Benzyloxycarbonyl-O-benzoylaspartam-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Benzyloxycarbonyl- oder Benzoylgruppen mit Nucleophilen wie Aminen oder Thiolen auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Amine, Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen deprotektierte Amine und Phenole sowie substituierte Derivate der ursprünglichen Verbindung .
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-O-benzoylaspartam-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung zur Untersuchung von Reaktionsmechanismen und Kinetik verwendet.
Biologie: Wird in Stoffwechselstudien zur Verfolgung biochemischer Pfade eingesetzt.
Medizin: Wird bei der Medikamentenentwicklung und pharmakokinetischen Studien eingesetzt.
Industrie: Wird bei der Synthese komplexer organischer Moleküle und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Benzyloxycarbonyl-O-benzoylaspartam-d5 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Benzyloxycarbonyl- und Benzoylgruppen sorgen für Stabilität und schützen die Verbindung vor vorzeitigem Abbau. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung und Analyse in Stoffwechselstudien.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-O-benzoylAspartame-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and benzoyl groups provide stability and protect the compound from premature degradation. The deuterium labeling allows for precise tracking and analysis in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Benzyloxycarbonyl-Aspartam: Ähnliche Struktur, aber ohne Deuteriummarkierung.
O-Benzoylaspartam: Es fehlt die Benzyloxycarbonylgruppe.
Einzigartigkeit
N-Benzyloxycarbonyl-O-benzoylaspartam-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Nützlichkeit in Forschungsanwendungen erhöht. Das Vorhandensein sowohl der Benzyloxycarbonyl- als auch der Benzoylgruppe sorgt für zusätzliche Stabilität und Funktionalität, was es zu einem vielseitigen Werkzeug in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
IUPAC Name |
benzyl 4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)



![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)




